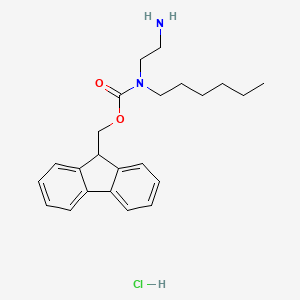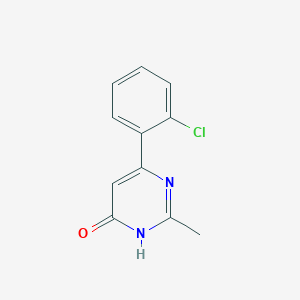
6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol
Descripción general
Descripción
6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol (6-CPMP) is a synthetic compound belonging to the class of pyrimidine derivatives. It has been studied for its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. 6-CPMP is an interesting molecule due to its unique structure and potential for use in a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
- Pyrimidine derivatives have been synthesized via Suzuki Cross-Coupling Reaction, showing potential as HIV and Kinesin Eg5 inhibitors. Notably, compounds with modifications on the pyrimidine ring exhibited antiviral activity against HIV replication and moderate kinesin Eg5 inhibition, suggesting their utility in therapeutic applications (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Process Chemistry and Synthesis Optimization
- The synthesis process of pyrimidine derivatives, including methods for optimizing the conditions to increase yield and efficiency, has been explored. These studies are crucial for developing economic and scalable processes for the production of pyrimidine-based compounds, which could include "6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol" (Patil et al., 2008).
Structural and Theoretical Insights
- Research on arylsulfonylated 2-amino-6-methylpyrimidin derivatives has provided structural and theoretical insights into their stability, reactivity, and potential biological applications. Single-crystal analysis and theoretical calculations, including frontier molecular orbital (FMO) analysis, have been conducted to understand the influence of different substituents on the pyrimidine core (Ali et al., 2021).
Antimicrobial Evaluation
- Some new pyrimidines and condensed pyrimidines have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of pyrimidine derivatives in addressing antibiotic resistance and developing new antimicrobial agents (Abdelghani et al., 2017).
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEDRIBFPJHWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



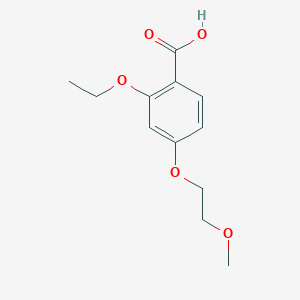
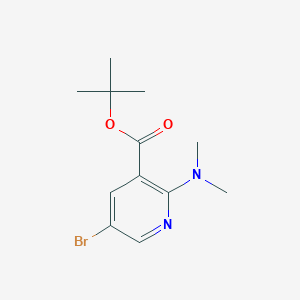
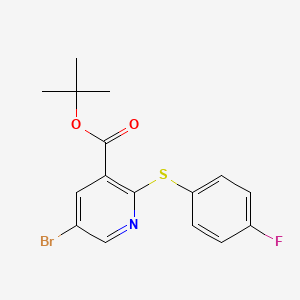

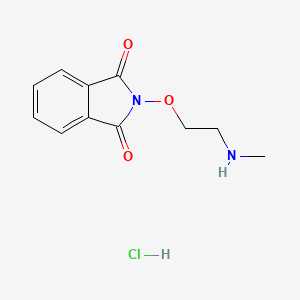


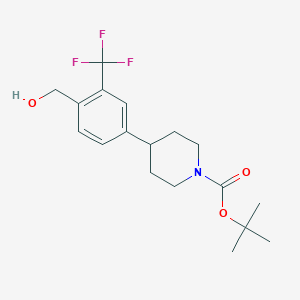
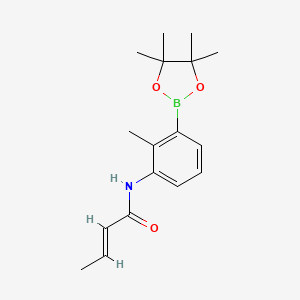
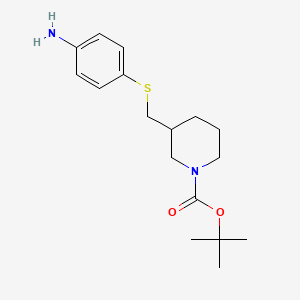
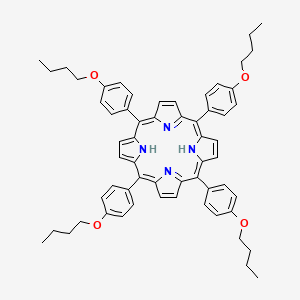
![N-[2-Methoxy-5-(1h-pyrazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B1486967.png)
![1-[(5-Methyl-1H-imidazol-4-YL)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1486968.png)
